![molecular formula C12H18BNO3 B2499430 (4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid CAS No. 956894-13-6](/img/structure/B2499430.png)
(4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid, also known as PBA, is a boronic acid derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. PBA has been extensively studied for its ability to selectively bind to glucose molecules, making it a promising tool for glucose sensing and monitoring.
Scientific Research Applications
Suzuki–Miyaura Coupling
[4-(3-Pentanylcarbamoyl)phenyl]boronic acid: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its success stems from several factors:
- Transmetalation : Rapid transmetalation with palladium (II) complexes facilitates the bond formation .
Modular Dye Synthesis
Efficient and straightforward synthesis of phenyl boronic acid (PBA) derivatives has led to the development of modular and functional dyes. For instance, PBA-BODIPY dyes merge the versatility of 3,5-dichloro-BODIPY derivatives with the receptor-like ability of the PBA moiety .
Conformational Studies
The compound’s conformational stability has been investigated. The C3 conformation of [4-(3-Pentanylcarbamoyl)phenyl]boronic acid was found to be more stable than other conformations using theoretical calculations .
Safety and Hazards
As with any chemical, proper handling, storage, and disposal procedures should be followed. Consult safety data sheets for specific information.
Future Directions
Research on boronic acid-based compounds continues to evolve. Future directions may involve exploring novel chemistries using boron, designing stimuli-responsive materials, and investigating their potential therapeutic applications .
properties
IUPAC Name |
[4-(pentan-3-ylcarbamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-3-11(4-2)14-12(15)9-5-7-10(8-6-9)13(16)17/h5-8,11,16-17H,3-4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQGCBCLYZDJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC(CC)CC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Pentanylcarbamoyl)phenyl]boronic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.